molecular formula C9H14N2O2 B8724340 2-(3-Isopropyl-5-methyl-1H-pyrazol-1-yl)acetic acid

2-(3-Isopropyl-5-methyl-1H-pyrazol-1-yl)acetic acid

Cat. No.: B8724340
M. Wt: 182.22 g/mol
InChI Key: FMOKNASNUROJIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Isopropyl-5-methyl-1H-pyrazol-1-yl)acetic acid is a useful research compound. Its molecular formula is C9H14N2O2 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

2-(5-methyl-3-propan-2-ylpyrazol-1-yl)acetic acid

InChI

InChI=1S/C9H14N2O2/c1-6(2)8-4-7(3)11(10-8)5-9(12)13/h4,6H,5H2,1-3H3,(H,12,13)

InChI Key

FMOKNASNUROJIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(=O)O)C(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of ethyl (3-isopropyl-5-methyl-1H-pyrazol-1-yl)acetate (Preparation 129, 571 mg, 2.72 mmol) and LiOH (342 mg, 8.15 mmol) in IMS (5 mL) and water (4 mL) was stirred at room temperature for 30 minutes. The reaction was acidified with 2M HCl and extracted with EtOAc. The organic layer was collected, washed with brine, dried over MgSO4 and concentrated in vacuo to afford the title compound as a cream solid (328 mg, 66%).
Quantity
571 mg
Type
reactant
Reaction Step One
Name
Quantity
342 mg
Type
reactant
Reaction Step One
[Compound]
Name
IMS
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
66%

Synthesis routes and methods II

Procedure details

Lithium hydroxide (342 mg, 8.15 mmol) in water (4 mL) was added to ethyl (3-isopropyl-5-methyl-1H-pyrazol-1-yl)acetate (Preparation 166, 571 mg, 2.72 mmol) in methanol (4 mL) and the mixture was stirred at room temperature for 30 minutes. Aqueous hydrochloric acid (2 M) was added to acidify the mixture then the solution was extracted with EtOAc (10 mL). The organic phase was dried over magnesium sulphate and evaporated in vacuo to afford the title compound as a cream solid in 66% yield, 328 mg. m/z 183 [M+H]+.
Quantity
342 mg
Type
reactant
Reaction Step One
Quantity
571 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
66%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.